molecular formula C17H18N2O2S B5609094 N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B5609094
M. Wt: 314.4 g/mol
InChI Key: PPRKAHWLJUZIHU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide is an organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core and a carboxamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 10H-phenothiazine-10-carboxylic acid with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nitrated phenothiazine derivatives.

Scientific Research Applications

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound can inhibit enzymes and receptors involved in neurotransmission, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific structural features, including the presence of a hydroxy group and a carboxamide group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-17(2,11-20)18-16(21)19-12-7-3-5-9-14(12)22-15-10-6-4-8-13(15)19/h3-10,20H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRKAHWLJUZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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